molecular formula C18H22N2O3S B5174738 N-(4-{[(4-sec-butylphenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(4-sec-butylphenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5174738
M. Wt: 346.4 g/mol
InChI Key: QNZBKKZCSRIQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-sec-butylphenyl)amino]sulfonyl}phenyl)acetamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of beneficial effects on the cardiovascular system and other physiological processes. In

Mechanism of Action

BAY 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of vascular tone and other physiological processes. By increasing the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and other beneficial effects, BAY 41-2272 can help to improve cardiovascular function and reduce the risk of cardiovascular disease.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects, including the promotion of vasodilation, the inhibition of platelet aggregation, and the reduction of inflammation and fibrosis. It has also been shown to have potential neuroprotective effects and to improve cognitive function in animal models. However, more research is needed to fully understand the mechanisms underlying these effects and their potential clinical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BAY 41-2272 in lab experiments is its well-characterized mechanism of action and its ability to selectively target sGC. This makes it a useful tool for studying the role of cGMP signaling in a range of physiological processes. However, one limitation of using BAY 41-2272 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on BAY 41-2272 and related compounds. One area of interest is the potential use of sGC stimulators in the treatment of cardiovascular disease and other conditions. Another area of interest is the development of more potent and selective sGC stimulators with improved pharmacokinetic properties. Finally, there is growing interest in the use of sGC stimulators as tools for studying the role of cGMP signaling in the brain and other tissues.

Synthesis Methods

The synthesis of BAY 41-2272 involves several steps, beginning with the reaction of 4-sec-butylphenylamine with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 4-nitrophenylacetic acid to form the desired compound, which is subsequently reduced to the final product using a palladium-catalyzed hydrogenation reaction. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in a range of cardiovascular and other physiological conditions. It has been shown to have beneficial effects on blood pressure, vascular function, and platelet aggregation, as well as potential anti-inflammatory and anti-fibrotic effects. In addition, BAY 41-2272 has been studied for its potential use in the treatment of pulmonary hypertension, erectile dysfunction, and other conditions.

properties

IUPAC Name

N-[4-[(4-butan-2-ylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-13(2)15-5-7-17(8-6-15)20-24(22,23)18-11-9-16(10-12-18)19-14(3)21/h5-13,20H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZBKKZCSRIQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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